

Validating NMR Data for Trimethylstannyldimethylvinylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trimethylstannyldimethylvinylsilan

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For researchers, scientists, and drug development professionals, accurate structural elucidation of organometallic compounds is paramount. This guide provides a framework for validating the Nuclear Magnetic Resonance (NMR) data of

Trimethylstannyldimethylvinylsilane by comparing it with related vinylsilane and organotin compounds. While specific experimental NMR data for **Trimethylstannyldimethylvinylsilan**e is not readily available in the reviewed literature, this guide offers a comprehensive comparison based on structurally similar molecules and established spectroscopic principles.

Comparative NMR Data Analysis

The structural characterization of **Trimethylstannyldimethylvinylsilan**e relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the vinyl, trimethylstannyl, and dimethylsilyl moieties provide key insights into the molecule's electronic and steric environment. In the absence of specific data for the target compound, a comparative analysis with known vinylsilanes and organostannanes is crucial.

¹H NMR Data Comparison

The proton NMR spectrum of a vinylsilane typically shows signals for the vinyl protons in the range of 5.5-7.0 ppm. The exact chemical shifts are influenced by the substituents on the silicon and the vinyl group. For comparison, selected ¹H NMR data for related compounds are presented below.



Compound	Vinyl Protons (ppm)	Methyl Protons on Si (ppm)	Other Protons (ppm)	Solvent
Vinyltrimethoxysil ane	5.89-6.17 (m)	-	3.58 (s, 9H, - OCH₃)	CDCl₃
Vinyltrimethylsila ne	5.66-6.18 (m)	0.09 (s, 9H)	-	CDCl₃
Trimethylstannyl dimethylvinylsila ne (Predicted)	~6.0-7.0 (m)	~0.1-0.3 (s)	~0.1-0.3 (s, 9H, Sn(CH ₃) ₃)	CDCl₃

Predicted values are based on typical chemical shift ranges for similar functional groups.

¹³C NMR Data Comparison

The carbon NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons of vinylsilanes typically resonate between 120 and 140 ppm. The chemical shifts of the methyl groups attached to silicon and tin are expected in the upfield region.

Compound	Vinyl Carbons (ppm)	Methyl Carbon on Si (ppm)	Other Carbons (ppm)	Solvent
Vinyltrimethylsila ne	139.3, 131.1	-1.9	-	CDCl₃
Trimethylstannyl dimethylvinylsila ne (Predicted)	~130-150	~-2 to 0	~-10 to 0 (Sn(CH₃)₃)	CDCl₃

Predicted values are based on typical chemical shift ranges for similar functional groups.

Experimental Protocols for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for organometallic compounds.



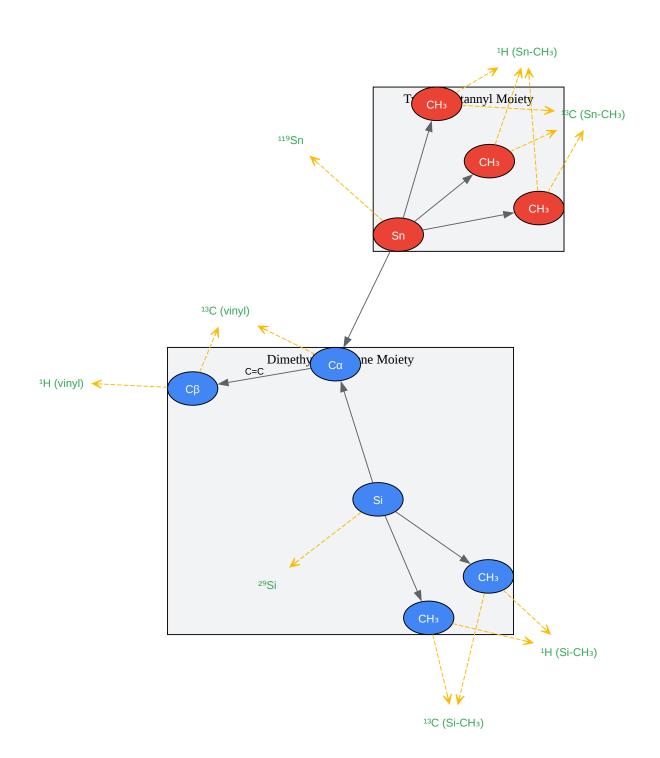
1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for non-polar organometallic compounds.[1]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
- 2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Acquire ¹H NMR spectra using a standard pulse program.
- Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3]
- 3. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Relationship and Key NMR Observables

The following diagram illustrates the general structure of a silylstannylalkene and highlights the key atomic nuclei that are interrogated during NMR analysis. Understanding these relationships is fundamental to interpreting the resulting spectra and validating the compound's structure.





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Caption: Key NMR-active nuclei in a generic silylstannylalkene.



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- To cite this document: BenchChem. [Validating NMR Data for Trimethylstannyldimethylvinylsilane: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1637970#validating-nmr-data-for-trimethylstannyldimethylvinylsilan]

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